Neopentyl glycol diacrylate

Descripción

Overview of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a versatile and crucial class of chemical compounds in polymer science. astm.orgresitan.net Structurally, they are esters derived from acrylic acid or its derivatives and contain vinyl groups, which consist of two carbon atoms double-bonded to each other. free.frgoogle.com This vinyl group is highly reactive and enables the monomers to undergo polymerization, a process where individual monomer molecules link together to form long polymer chains. google.com This process is often initiated by free radicals. mdpi.com

The true power of acrylate monomers lies in their adaptability; by altering the chemical structure of the ester side-chain (the 'R' group), formulators can precisely tailor the properties of the resulting polymer. free.fr This allows for the creation of materials with a wide spectrum of characteristics, from soft and flexible to hard and rigid. free.fr Key properties that can be manipulated include hardness, toughness, flexibility, transparency, weather and sunlight resistance, and the glass transition temperature (Tg). astm.orgfree.fr

This versatility makes acrylate-based polymers indispensable in a vast array of commercial applications, including:

Paints and Coatings free.fr

Adhesives and Sealants astm.org

Textiles and Paper Finishes free.fr

Printing Inks free.fr

Biomedical materials, such as contact lenses and bone cements sigmaaldrich.com

Furthermore, the incorporation of multiple different acrylate monomers into a single polymer chain, known as copolymerization, allows for an even greater range of properties to be achieved. free.fr Difunctional acrylates, which possess two acrylate groups, act as crosslinking agents, creating robust, three-dimensional polymer networks with enhanced stability and resistance to stress, high temperatures, and chemicals. astm.orgpolysciences.com

Historical Context of Neopentyl Glycol Diacrylate Development

The story of this compound is intrinsically linked to the broader history of acrylic polymer chemistry. The journey began with the first synthesis of acrylic acid in 1843, followed by the creation of the first acrylate esters, methyl and ethyl acrylate, in 1873. free.fr However, the potential of these molecules for polymerization was not realized until the doctoral research of German chemist Dr. Otto Röhm starting in 1901. free.frsyr.edubritannica.com His pioneering work led to a patent in 1915 for a polyacrylic ester as a paint binder and culminated in the first commercial production of acrylic ester polymers in 1927 by the Rohm and Haas company. free.frsyr.edu

The development of this compound itself depended on the industrial synthesis of its two key precursors: acrylic acid and neopentyl glycol (NPG). Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is synthesized industrially through the condensation of isobutyraldehyde (B47883) and formaldehyde. mdpi.comresearchgate.netresearchgate.net This process yields an intermediate, hydroxypivaldehyde (HPA), which is then converted to NPG through hydrogenation. mdpi.comresearchgate.net The unique, compact structure of NPG is known to impart excellent stability against heat, light, and water to the resins it is used to produce. researchgate.netcamachem.com

This compound is subsequently produced through the esterification of neopentyl glycol with acrylic acid. As the demand for high-performance polymers grew, particularly for durable coatings and radiation-curable systems, the development of difunctional monomers like NPGDA became a logical progression. These crosslinking agents were essential for creating materials with superior durability, chemical resistance, and thermal stability, properties highly sought after in advanced engineering applications.

Significance of this compound in Contemporary Polymer Engineering

This compound is a significant monomer in modern polymer engineering, primarily valued for its role as a reactive diluent and a crosslinking agent. sigmaaldrich.comsinocurechem.com Its bifunctional nature allows it to form strong, covalently bonded three-dimensional networks during polymerization. sigmaaldrich.com This structure is the source of many of the desirable properties found in NPGDA-based materials.

The central neopentyl glycol structure is a key contributor to the final polymer's performance. This compact, branched structure provides enhanced thermal and chemical stability, excellent weather resistance, and a good balance between hardness and flexibility. researchgate.netsinocurechem.com As a reactive diluent, NPGDA is particularly important in formulations for ultraviolet (UV) and electron beam (EB) curable systems. sinocurechem.com Its low viscosity helps to reduce the viscosity of resin formulations without the need for volatile organic compounds (VOCs), making it a component in more environmentally conscious manufacturing. cosmileeurope.eu

The rapid polymerization of its acrylate groups upon exposure to UV light facilitates fast curing speeds, which significantly increases manufacturing productivity and energy efficiency. sigmaaldrich.commdpi.com This combination of properties makes NPGDA a valuable component in a wide range of modern applications, including high-performance coatings, adhesives, printing inks, and photopolymers for 3D printing. mdpi.comsinocurechem.com

Table 1: Key Properties and Engineering Significance of this compound

| Property | Description | Significance in Polymer Engineering |

|---|---|---|

| Difunctionality | Contains two reactive acrylate groups per molecule. sigmaaldrich.com | Acts as an effective crosslinking agent, forming robust 3D polymer networks with high strength and chemical resistance. sigmaaldrich.compolysciences.com |

| Low Viscosity | Typically exhibits a viscosity of 4-12 mPa·s at 25°C. sinocurechem.com | Functions as a reactive diluent, reducing the viscosity of formulations for easier application and processing without using volatile solvents. sinocurechem.com |

| Fast Curing Speed | The acrylate groups polymerize rapidly when exposed to UV light or other radical sources. sigmaaldrich.com | Enables high-speed production cycles in applications like UV-curable coatings, inks, and 3D printing. sigmaaldrich.commdpi.com |

| Good Weather Resistance | The stable neopentyl glycol backbone imparts resistance to degradation from UV radiation and environmental factors. sinocurechem.com | Enhances the durability and longevity of exterior coatings and materials. mdpi.com |

| Chemical Resistance | The crosslinked network structure resists attack from many chemicals and solvents. mdpi.com | Improves the performance of protective coatings and materials in harsh chemical environments. mdpi.com |

| Thermal Stability | The polymer network is resistant to heat degradation. sigmaaldrich.com | Suitable for applications requiring performance at elevated temperatures. sigmaaldrich.com |

| Good Adhesion | Promotes strong bonding to a variety of substrates. mdpi.com | Crucial for high-performance adhesives and coatings that require excellent substrate bonding. mdpi.com |

Scope and Objectives of Academic Research on this compound

Academic research into this compound is driven by the need for advanced materials with precisely controlled properties for specialized applications. The scope of this research is broad, leveraging NPGDA's unique characteristics to innovate in several high-technology fields.

A primary objective of ongoing research is to fine-tune the properties of NPGDA-based polymers. By adjusting the concentration of NPGDA in a formulation, researchers can control the crosslinking density, which in turn influences critical material properties such as mechanical strength, elasticity, thermal stability, and water absorption.

Key areas of academic and research and development focus include:

3D Printing and Additive Manufacturing: NPGDA is investigated as a component in photopolymer resins for techniques like digital light processing (DLP) and micro-stereolithography (μSL). sigmaaldrich.com Research aims to optimize formulations to achieve high print resolution, excellent layer adhesion, and specific mechanical properties in the final printed objects. sigmaaldrich.com Its rapid UV curing is essential for these layer-by-layer fabrication methods.

Biomedical and Dental Materials: The biocompatibility of certain NPGDA-based polymers is being explored for medical applications. Research includes the development of porous scaffolds for bone grafts, where NPGDA helps create interconnected structures vital for cell migration and nutrient exchange. sigmaaldrich.comresearchgate.net It is also studied for use in hydrogels for controlled drug delivery systems and in dental composites. researchgate.net

Advanced Polymer Networks: Researchers are using NPGDA to create novel polymer structures with unique functionalities. For example, it has been used as a crosslinking agent in the preparation of PMMA-based gel polymer electrolytes for potential use in batteries and supercapacitors, where it enhances ionic conductivity and lithium-ion transport. sigmaaldrich.com

Nanocomposite Materials: NPGDA's reactivity makes it a candidate for creating nanocomposite materials. The objective is to incorporate nanoparticles into an NPGDA-based polymer matrix to develop materials with enhanced optical, mechanical, or electrical properties.

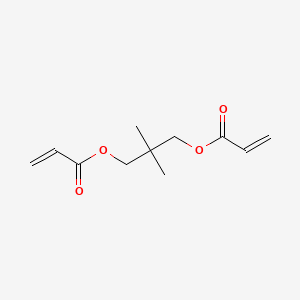

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQRSUWYYSPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28628-65-1 | |

| Record name | 2-Propenoic acid, 1,1′-(2,2-dimethyl-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051869 | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6 deg C; [ICSC] Clear colorless to light yellow liquid; [MSDSonline], LIQUID. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.13kPa: 96 °C | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °C, 115 °C c.c. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.031 g/cu cm at 25 °C, Relative density (water = 1): 1.0 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.3 (Air = 1), Relative vapor density (air = 1): 7.3 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

2223-82-7 | |

| Record name | Neopentyl glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2223-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentylglycol diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OHU17DNNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Reactions of Neopentyl Glycol Diacrylate

Advanced Synthetic Routes for Neopentyl Glycol Diacrylate

The synthesis of NPGDA can be achieved through several advanced routes, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.

The most common method for synthesizing this compound is the direct esterification of neopentyl glycol with acrylic acid. nih.gov This reaction involves the condensation of the hydroxyl groups of the glycol with the carboxylic acid groups of acrylic acid, forming ester linkages and water as a byproduct. To drive the reaction towards the formation of the diacrylate, an excess of acrylic acid is often used, and the water is continuously removed from the reaction mixture, typically through azeotropic distillation with a suitable solvent like cyclohexane. nih.gov

The reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. While acrylic acid is the most direct reactant, derivatives such as acryloyl chloride or acrylic anhydride (B1165640) could also be used for esterification. These derivatives are more reactive than acrylic acid, potentially allowing for lower reaction temperatures and shorter reaction times. However, their higher cost and the generation of corrosive byproducts like hydrochloric acid often make them less favorable for large-scale industrial production.

A typical esterification process involves charging a reactor with neopentyl glycol, acrylic acid, a catalyst, and a polymerization inhibitor. The mixture is heated, and the water-solvent azeotrope is continuously removed. google.com The reaction progress is monitored until the desired conversion to this compound is achieved.

An alternative synthetic route to NPGDA is through transesterification. This process involves the reaction of neopentyl glycol with an alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. researchgate.net In this equilibrium reaction, the alcohol moiety of the starting ester is exchanged with neopentyl glycol, leading to the formation of NPGDA and a lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as a byproduct.

Reactive distillation is often employed in transesterification to continuously remove the low-boiling alcohol byproduct, thereby shifting the equilibrium towards the formation of the desired diacrylate. google.com This technique combines reaction and separation in a single unit, which can lead to increased efficiency and reduced production costs. The selection of the starting alkyl acrylate and the catalyst is crucial for optimizing the reaction rate and yield.

Homogeneous Catalysts: Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for esterification reactions. researchgate.net However, their use can lead to challenges in separation from the product mixture and potential corrosion issues. Organotin compounds, like dibutyltin (B87310) oxide, have also been used as catalysts in transesterification processes. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst-15), which offer the advantages of easy separation from the reaction mixture and potential for reuse. researchgate.net Other solid acids, such as sodium bisulfate, have also been shown to be effective. google.com In transesterification, composite catalysts of carbonates (e.g., potassium carbonate) and thiocyanates have been developed, which can be recycled and exhibit good catalytic activity. researchgate.net

Enzymatic Catalysis: In recent years, enzymatic catalysis has emerged as a greener alternative for ester synthesis. Lipases, such as those from Candida antarctica (Novozym® 435), have been successfully used for the synthesis of neopentyl glycol esters. nih.gov Enzymatic reactions are highly selective and operate under milder conditions, reducing energy consumption and byproduct formation. However, the higher cost and lower stability of enzymes compared to traditional chemical catalysts can be a limiting factor for large-scale production.

| Catalyst Type | Catalyst Examples | Synthetic Route | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | Esterification | High activity | Difficult to separate, corrosive |

| Homogeneous | Dibutyltin oxide | Transesterification | Effective for transesterification | Toxicity of tin compounds |

| Heterogeneous | Ion-exchange resins (e.g., Amberlyst-15) | Esterification | Easy separation, reusable | Potentially lower activity than homogeneous catalysts |

| Heterogeneous | Sodium bisulfate | Esterification | Cost-effective, solid acid | May require higher temperatures |

| Heterogeneous | Potassium carbonate/thiocyanate composites | Transesterification | Recyclable, good catalytic effect | May require specific reaction conditions |

| Enzymatic | Lipases (e.g., Novozym® 435) | Esterification/Transesterification | High selectivity, mild conditions, environmentally friendly | Higher cost, lower stability |

Achieving high purity of this compound is crucial for its performance in polymerization applications, as impurities can adversely affect the properties of the final polymer. Several purification techniques are employed to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors.

Washing: The crude product is often washed with an alkaline solution, such as sodium carbonate or sodium hydroxide, to neutralize and remove acidic catalysts and unreacted acrylic acid. This is typically followed by washing with water or a brine solution to remove any remaining salts. google.com

Distillation: Vacuum distillation is a key purification step to separate NPGDA from lower-boiling impurities like solvents and higher-boiling byproducts. google.comkoyonchem.com Operating under reduced pressure lowers the boiling point of NPGDA, preventing thermal degradation and polymerization during the distillation process. For achieving very high purity, fractional distillation with a well-designed column may be employed.

Adsorption: Adsorption techniques can be used to remove specific impurities. For instance, passing the crude NPGDA through a bed of adsorbents like activated carbon or silica (B1680970) gel can effectively remove colored impurities and residual catalyst traces. jiuanchemical.com

Crystallization: In some cases, crystallization can be used as a purification method, particularly for removing isomers or closely related impurities. koyonchem.com This involves dissolving the crude product in a suitable solvent and then cooling it to induce the crystallization of pure NPGDA.

Polymerization Mechanisms Involving this compound

This compound is a difunctional monomer, meaning it has two polymerizable acrylate groups per molecule. This feature allows it to act as a cross-linking agent, forming a three-dimensional polymer network upon polymerization. The most common mechanism for the polymerization of NPGDA is free-radical polymerization. nih.gov

Free-radical polymerization of NPGDA can be initiated by thermal initiators or, more commonly, by photoinitiators upon exposure to ultraviolet (UV) light. The polymerization process proceeds through the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. In photopolymerization, a photoinitiator absorbs UV light and undergoes cleavage to form two radical species. These primary radicals then react with an NPGDA monomer molecule by adding to one of its carbon-carbon double bonds, creating a monomer radical.

Propagation: The newly formed monomer radical is highly reactive and rapidly adds to the double bond of another NPGDA monomer, extending the polymer chain. Since NPGDA has two acrylate groups, the propagation can occur at both ends of the monomer, leading to the formation of a cross-linked network. The pendant acrylate group on a polymer chain can also react, leading to branching and the formation of a highly complex three-dimensional structure. nih.gov

Termination: The growth of the polymer chains is terminated by the reaction of two growing radical chains. This can occur through combination, where the two radicals combine to form a single bond, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two terminated chains.

The kinetics of NPGDA polymerization are influenced by several factors:

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization due to the generation of a larger number of free radicals. nih.gov However, an excessively high initiator concentration can lead to the formation of shorter polymer chains and may affect the final properties of the network.

Light Intensity (in Photopolymerization): In photopolymerization, the rate of polymerization is typically proportional to the square root of the light intensity. nih.gov Higher light intensity increases the rate of radical generation from the photoinitiator, thus accelerating the polymerization process.

| Parameter | Effect on Polymerization Kinetics | Rationale |

|---|---|---|

| Initiator Concentration | Increases the rate of polymerization. | A higher concentration of initiator generates more free radicals to initiate polymerization chains. nih.gov |

| Light Intensity | Increases the rate of photopolymerization. | Higher light intensity leads to a greater rate of radical generation from the photoinitiator. nih.gov |

| Temperature | Increases the rate of polymerization. | Higher temperatures increase the rate of initiator decomposition (in thermal polymerization) and the propagation rate constant. |

| Monomer Functionality | Leads to rapid network formation and autoacceleration. | The presence of two acrylate groups per monomer facilitates cross-linking, which restricts chain mobility and reduces the termination rate. |

Photopolymerization of this compound

This compound (NPGDA) is a difunctional monomer that readily undergoes photopolymerization, a process initiated by ultraviolet (UV) light. This rapid, solvent-free curing method is a cornerstone of its industrial utility in coatings, inks, and adhesives. The process relies on the presence of a photoinitiator, which absorbs UV radiation to generate reactive species, typically free radicals, that initiate the polymerization of the acrylate groups.

The kinetics of NPGDA photopolymerization are influenced by several factors, including the concentration of the photoinitiator and the intensity of the UV light. An increase in photoinitiator concentration generally leads to a higher rate of polymerization and a greater final conversion of the monomer. Similarly, higher UV light intensity accelerates the curing process by increasing the rate of radical generation. For instance, in acrylate-based systems, increasing the UV light intensity from 5 to 40 mW/cm² can significantly enhance the exothermic heat flow, indicating a faster and more extensive reaction. mdpi.com

The efficiency of the photopolymerization process can be quantified by measuring the degree of conversion of the acrylate double bonds. Studies on diacrylate monomers have shown that the final conversion is dependent on the reaction conditions. For example, the maximum conversion in a diacrylate system can be optimized by adjusting the photoinitiator concentration and the curing temperature. mdpi.com

Table 1: Effect of UV Light Intensity on the Curing of an Acrylate-Based Monomer This interactive table presents data on the effect of varying UV light intensity on the photopolymerization process of an acrylate-based monomer, illustrating the relationship between light intensity and the resulting exothermic effect.

| Light Intensity (mW/cm²) | Peak Heat Flow (W/g) |

| 5 | 0.02 |

| 10 | 0.04 |

| 20 | 0.08 |

| 30 | 0.12 |

| 40 | 0.15 |

Data sourced from a study on the curing behavior of an acrylate-based monomer using photo-DSC. mdpi.com

Thermal Polymerization of this compound

Thermal polymerization of this compound is an alternative curing method that utilizes heat to initiate the polymerization reaction, typically in the presence of a thermal initiator. This process is often analyzed using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the polymerization exotherm as a function of temperature.

DSC thermograms of NPGDA undergoing thermal polymerization show a characteristic exothermic peak, which corresponds to the heat released during the reaction. The onset temperature of this exotherm indicates the temperature at which polymerization begins, while the peak temperature represents the point of maximum reaction rate. The total heat released, or the enthalpy of polymerization, is proportional to the extent of the reaction.

For neopentyl glycol, a precursor to NPGDA, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. researchgate.netresearchgate.net When NPGDA is thermally cured, the resulting polymer exhibits a glass transition temperature (Tg), which is a key indicator of the thermal properties of the crosslinked material. The Tg is influenced by the degree of crosslinking and the chemical structure of the polymer network.

Table 2: Thermal Properties of Neopentyl Glycol (NPG) This interactive table provides data on the thermal properties of neopentyl glycol, the precursor to NPGDA, as determined by thermal analysis techniques.

| Property | Value |

| Melting Temperature | ~131.74 °C |

| Maximum Thermal Decomposition Temperature | ~160.40 °C |

Data sourced from DSC and TGA analyses of neopentyl glycol. researchgate.netresearchgate.net

Crosslinking Mechanisms and Network Formation in this compound Systems

The polymerization of the difunctional this compound leads to the formation of a highly crosslinked, three-dimensional polymer network. This network structure is responsible for the desirable properties of cured NPGDA, such as high hardness, chemical resistance, and thermal stability. jiuanchemical.comsigmaaldrich.com

The crosslinking process occurs as the acrylate groups on different NPGDA molecules react to form covalent bonds, creating a rigid polymeric structure. The density of these crosslinks is a critical parameter that dictates the final properties of the material. A higher crosslinking density generally results in a harder, more brittle material with a higher glass transition temperature.

The degree of crosslinking can be influenced by several factors, including the UV dose in photopolymerization or the temperature and time in thermal polymerization. In UV curing, a higher UV dose typically leads to a higher crosslinking density and, consequently, a higher glass transition temperature. The addition of comonomers can also affect the crosslinking density and the resulting mechanical and thermal properties of the polymer network. nih.gov

Table 3: Glass Transition Temperatures (Tg) of Photopolymerized PEGDA with Varying Comonomer Concentration This interactive table illustrates the effect of comonomer concentration on the glass transition temperature of photopolymerized poly(ethylene glycol) diacrylate (PEGDA), a compound structurally related to NPGDA.

| Comonomer Concentration (%) | Average Tg (°C) |

| 0 | 25.8 |

| 1 | 25.6 - 30.6 |

| 5 | 31.4 - 40.6 |

| 10 | 37.0 - 56.5 |

Data sourced from a study on the thermal properties of photochemically polymerized PEGDA. nih.gov

Copolymerization Studies of this compound

This compound with Other Acrylate Monomers

This compound is frequently copolymerized with other acrylate monomers to tailor the properties of the final cured material. The choice of comonomer can significantly impact characteristics such as flexibility, adhesion, and viscosity of the formulation. For example, monofunctional acrylates can be used to reduce the crosslink density and increase the flexibility of the resulting polymer.

Isobornyl acrylate (IBOA) is one such monofunctional acrylate that, when copolymerized with NPGDA, can modify the mechanical properties of the cured film. The incorporation of IBOA can lead to changes in the degree of conversion and the volumetric shrinkage of the resin during polymerization. While blends of a dimethacrylate like bisphenol glycidyl (B131873) methacrylate (B99206) (Bis-GMA) with IBOA alone may show reduced mechanical properties, the combination of IBOA with a diacrylate like triethylene glycol dimethacrylate (TEGDMA) in a Bis-GMA resin can result in improved curing performance and high physical-mechanical properties. researchgate.net

This compound in Urethane-Based Acrylates

This compound plays a crucial role in the formulation of urethane-based acrylates, which are widely used in high-performance coatings and adhesives. In these systems, NPGDA can act as a reactive diluent, reducing the viscosity of the urethane (B1682113) acrylate oligomers and participating in the polymerization process to become part of the final crosslinked network.

A non-isocyanate route for the synthesis of urethane-based acrylates involves the reaction of isophorone (B1672270) diamine with ethylene (B1197577) carbonate to produce a carbamate-containing intermediate. This intermediate then reacts with NPGDA through an aza-Michael addition to form the urethane acrylate. The resulting material, when UV-cured, can form a transparent film with significant tensile strength and elongation at break. For example, a composite with such a urethane acrylate can achieve a tensile strength of 21 MPa and an elongation at break of 16%. bohrium.comnih.govnih.gov

Table 4: Mechanical Properties of a UV-Cured Urethane Acrylate Film Containing NPGDA This interactive table presents the mechanical properties of a UV-cured film of a urethane acrylate synthesized using this compound.

| Property | Value |

| Tensile Strength | 21 MPa |

| Elongation at Break | 16% |

Data sourced from a study on non-isocyanate urethane acrylates derived from isophorone diamine and NPGDA. bohrium.comnih.govnih.gov

This compound in Polymer Electrolytes

This compound is also utilized in the development of solid and gel polymer electrolytes for applications in energy storage devices such as lithium-ion batteries. In these systems, NPGDA is typically copolymerized with a polymer host, such as polyethylene (B3416737) oxide (PEO), to form a crosslinked network that provides mechanical stability while facilitating ion transport.

The incorporation of NPGDA into a PEO-based electrolyte can enhance its ionic conductivity and thermal stability. The crosslinked network created by NPGDA helps to entrap the liquid electrolyte, forming a gel with good ionic conductivity. For instance, a PEO-based gel polymer electrolyte can exhibit an ionic conductivity of 3.3 × 10⁻³ S cm⁻¹ at room temperature. rsc.org The addition of NPGDA as a crosslinking agent in PMMA-based gel polymer electrolytes has been shown to enhance conductivity and facilitate Li⁺ transport. sigmaaldrich.com

The ionic conductivity of these gel polymer electrolytes is temperature-dependent, generally increasing with temperature. For example, a polymer gel electrolyte can have an ionic conductivity of around 10⁻⁴ S cm⁻¹ at -40 °C, rising to 10⁻³ S cm⁻¹ at 25 °C, and further to 10⁻² S cm⁻¹ at 100 °C.

Table 5: Ionic Conductivity of Gel Polymer Electrolytes at Different Temperatures This interactive table provides data on the ionic conductivity of gel polymer electrolytes, similar to those incorporating NPGDA, at various temperatures.

| Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

| -40 | ~10⁻⁴ |

| 25 | ~10⁻³ |

| 100 | ~10⁻² |

Data sourced from studies on gel polymer electrolytes for lithium-ion batteries. rsc.orgnih.govresearchgate.net

Chemical Reactivity and Derivatization of this compound

This compound (NPGDA) is a difunctional monomer characterized by the presence of two acrylate groups attached to a neopentyl glycol backbone. jiuanchemical.comresearchandmarkets.com This chemical structure imparts a high degree of reactivity, primarily driven by the susceptibility of the carbon-carbon double bonds within the acrylate moieties to undergo various addition reactions. jiuanchemical.com This reactivity is fundamental to its primary application as a cross-linking agent in free-radical polymerization, leading to the formation of rigid, three-dimensional polymer networks. researchandmarkets.comsigmaaldrich.com The resulting thermoset polymers exhibit notable thermal stability and mechanical strength. sigmaaldrich.comazom.com

Functionalization Reactions of Acrylate Groups

Beyond its role in homopolymerization, the acrylate groups of NPGDA are amenable to a range of functionalization reactions, allowing for the synthesis of diverse molecular architectures and materials with tailored properties. Key among these are Michael additions and thiol-ene reactions.

Michael Addition Reactions: The electron-deficient nature of the acrylate double bond in NPGDA makes it an excellent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition reaction. This reaction is a versatile tool for modifying NPGDA and synthesizing advanced polymers.

Aza-Michael Addition: Primary and secondary amines can be added to the acrylate groups of NPGDA. This reaction is utilized in the synthesis of poly(β-amino ester)s and cross-linked hydrogels. For instance, the aza-Michael addition of multi-functional amines to diacrylates like polyethylene glycol diacrylate (PEGDA), a compound with similar reactivity to NPGDA, has been shown to yield gels and porous polymers. researchgate.netnih.gov The reaction of oxazolidine-2-one with NPGDA has also been reported, demonstrating the versatility of this reaction for creating new monomers. researchgate.net

Thio-Michael Addition: Thiols can also serve as nucleophiles in Michael additions to NPGDA, leading to the formation of thioether linkages. This reaction is employed in the synthesis of porous polymers and other functional materials. rsc.org

The general mechanism for the Michael addition to an acrylate involves the nucleophilic attack on the β-carbon of the acrylate group, followed by protonation to yield the final product.

Thiol-Ene Reactions: The acrylate groups of NPGDA can also participate in radical-mediated thiol-ene reactions. This "click" chemistry reaction involves the addition of a thiol to the double bond of the acrylate. wikipedia.org The reaction proceeds via a step-growth mechanism, which can lead to more homogeneous polymer networks and reduced shrinkage stress compared to traditional chain-growth polymerization. nih.gov The kinetics of thiol-ene polymerizations are influenced by the structure of both the thiol and the ene component. dntb.gov.uaresearchgate.net Ternary systems combining thiol-ene chemistry with traditional acrylate polymerization have been explored to create materials with a unique balance of properties. nih.gov

Below is an interactive data table summarizing these functionalization reactions:

| Reaction Type | Nucleophile/Reactant | Resulting Linkage | Potential Applications |

| Aza-Michael Addition | Amines | β-amino ester | Hydrogels, specialty polymers |

| Thio-Michael Addition | Thiols | Thioether | Porous polymers, functional materials |

| Thiol-Ene Reaction | Thiols | Thioether | Homogeneous polymer networks, low-stress materials |

Stability of this compound in Polymer Systems

Hydrolytic Stability: Polymers containing ester linkages, such as those formed from NPGDA, can be susceptible to hydrolysis, particularly under acidic or basic conditions. However, the neopentyl glycol core of NPGDA is known to enhance hydrolytic stability. The bulky gem-dimethyl group adjacent to the ester functionality provides steric hindrance, which protects the ester bonds from nucleophilic attack by water. While long-term studies on zwitterionic polymethacrylates suggest high stability of the polymer backbone even after a year in various aqueous environments, the specific long-term hydrolytic behavior of NPGDA-based polymers requires detailed investigation. rsc.org

Thermal Stability: NPGDA-based thermosets are generally characterized by good thermal stability. The cross-linked network structure restricts chain mobility, leading to materials that can withstand elevated temperatures without significant degradation. azom.com Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal decomposition and stability of these materials. azom.commt.comcore.ac.ukhanserpublications.com TGA can determine the onset of decomposition and the char yield, providing insights into the material's behavior at high temperatures.

Photodegradation Stability: When exposed to ultraviolet (UV) radiation, polymers can undergo photodegradation, which often involves the formation of free radicals and subsequent chain scission or cross-linking, leading to changes in mechanical properties and appearance. researchandmarkets.com The stability of NPGDA-based polymers to photodegradation is important, especially in coating applications where they are exposed to sunlight. The neopentyl glycol structure is expected to contribute to better stability against yellowing and degradation. researchandmarkets.com The inherent resistance to degradation ensures long-term durability in demanding applications. researchandmarkets.com

The following interactive data table provides a summary of research findings on the stability of NPGDA and related polymer systems:

| Stability Type | Key Findings | Influencing Factors |

| Hydrolytic | The neopentyl glycol structure provides steric hindrance, improving resistance to hydrolysis. | pH of the environment, temperature. |

| Thermal | NPGDA-crosslinked polymers exhibit good thermal stability due to their three-dimensional network structure. | Cross-link density, presence of additives. |

| Photodegradation | The chemical structure of NPGDA offers inherent resistance to yellowing and degradation upon UV exposure. | Intensity and wavelength of UV radiation, presence of photoinitiators and stabilizers. |

Structure Property Relationships in Neopentyl Glycol Diacrylate Derived Polymers

Influence of Neopentyl Glycol Diacrylate Structure on Polymer Network Topology

The distinct molecular structure of this compound (NPGDA) is a primary determinant of the resulting polymer network's topology. smolecule.comsigmaaldrich.com NPGDA is a diacrylate monomer, meaning it has two acrylate (B77674) functional groups attached to a central neopentyl glycol backbone. sigmaaldrich.com This difunctional nature is key to its role as a cross-linking agent, enabling the formation of a three-dimensional polymer network. sigmaaldrich.comjiuanchemical.com

The core of the NPGDA molecule is neopentyl glycol, which is characterized by a central carbon atom bonded to two methyl groups and two methylene (B1212753) groups that link to the acrylate functionalities. smolecule.com This gem-dimethyl group creates significant steric hindrance, which influences both the reactivity of the acrylate groups and the architecture of the polymer. smolecule.comeastomat.com This steric hindrance provides a degree of rigidity and contributes to the thermal stability of the resulting polymer. eastomat.comalibaba.com

Correlation Between Crosslinking Density and Polymer Properties

The density of cross-links within the polymer network is a critical factor that dictates the material's final properties. This compound's difunctionality allows it to create a relatively high cross-linking density. ascent-acrylate.com This extensive three-dimensional network significantly enhances the mechanical properties of the resulting polymer. ascent-acrylate.com

A higher crosslinking density generally leads to:

Increased Rigidity and Hardness: A denser network restricts the movement of polymer chains, resulting in a harder, more rigid material. smolecule.com

Improved Mechanical Strength: The interconnected nature of the cross-linked polymer enhances its ability to resist deformation under stress. jiuanchemical.commade-in-china.com

Enhanced Thermal Stability: The covalent bonds of the cross-links require more energy to be broken, leading to improved stability at higher temperatures. smolecule.com

Greater Chemical and Solvent Resistance: The tight network structure makes it more difficult for solvents and chemicals to penetrate and swell the polymer. smolecule.comjiuanchemical.com

Researchers can fine-tune the crosslinking density by adjusting the amount of NPGDA in a formulation. smolecule.com This control allows for the precise tailoring of polymer properties to meet the demands of specific applications. smolecule.com

Tailoring Polymer Properties through this compound Concentration

The concentration of this compound in a polymer formulation is a key variable for customizing the end-product's characteristics. By adjusting the NPGDA content, manufacturers can modulate the crosslinking density and, consequently, a range of physical and chemical properties. smolecule.com

The concentration of NPGDA directly impacts the mechanical profile of the polymer.

Tensile Strength and Hardness: Increasing the concentration of NPGDA generally leads to a higher crosslinking density, which in turn increases the tensile strength and surface hardness of the polymer. jiuanchemical.com This is because the greater number of cross-links creates a more rigid structure that is more resistant to pulling forces and surface indentation. smolecule.comjiuanchemical.com

Elongation at Break: Conversely, a higher concentration of NPGDA and the resulting higher crosslink density can lead to a decrease in the elongation at break. The tightly cross-linked network restricts the mobility of the polymer chains, making the material more brittle and less able to stretch before fracturing. jiuanchemical.com However, modifications such as using propoxylated NPGDA can introduce flexibility. eastomat.com

A study on a urethane-based acrylate composite incorporating NPGDA reported a tensile strength of 21 MPa and an elongation at break of 16%. researchgate.net

Table 1: Effect of NPGDA Concentration on Mechanical Properties

| Property | Effect of Increasing NPGDA Concentration | Rationale |

|---|---|---|

| Tensile Strength | Increases | Higher crosslink density leads to a more rigid and stronger network. smolecule.com |

| Elongation at Break | Decreases | Restricted chain mobility reduces the ability to stretch. jiuanchemical.com |

| Hardness | Increases | A denser network provides greater resistance to surface indentation. jiuanchemical.com |

The thermal properties of NPGDA-derived polymers are also highly dependent on its concentration.

Thermal Stability: A higher concentration of NPGDA results in a more densely cross-linked network, which enhances the polymer's thermal stability. smolecule.com The increased number of covalent cross-links requires more thermal energy to induce degradation. eastomat.com For instance, propoxylated this compound has been shown to have excellent stability at 100°C when formulated with certain stabilizers, gelling in less than 24 hours without them but remaining stable for over 672 hours with them. google.com

Glass Transition Temperature (Tg): The glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also influenced by the crosslink density. A higher crosslink density, achieved with a higher NPGDA concentration, restricts the segmental motion of the polymer chains, leading to a higher Tg. The Tg for pure NPGDA is reported to be 107°C. sincerechemical.comlongchangchemical.com For propoxylated this compound (NPG2PODA), the Tg is around 32°C. eastomat.com

The concentration and type of NPGDA play a significant role in the adhesion and flexibility of the resulting polymers.

Adhesion: NPGDA is known to exhibit excellent adhesion to a variety of substrates. alibaba.comjiuanchemical.comguidechem.com This property is attributed to the formation of a cross-linked network that can create strong interfacial bonds. guidechem.com Its compatibility with a wide range of other monomers and polymers also contributes to its effectiveness in adhesive formulations. alibaba.comascent-acrylate.com

Flexibility: While high concentrations of standard NPGDA can lead to brittleness, the inherent structure of the neopentyl glycol core provides a degree of flexibility. smolecule.comguidechem.com For applications requiring greater flexibility, formulators often use modified versions like propoxylated this compound (NPG2PODA). eastomat.com The longer, more flexible ether linkages in NPG2PODA's backbone increase the distance between cross-links, resulting in a more flexible polymer network. eastomat.com This allows for the creation of materials that can withstand bending and mechanical stress without cracking. jiuanchemical.com

The cross-linked network formed by NPGDA is key to the polymer's resistance to chemicals and solvents. jiuanchemical.comguidechem.com

Resistance Mechanism: A higher concentration of NPGDA leads to a more densely cross-linked polymer. smolecule.com This tight, three-dimensional network structure creates a physical barrier that hinders the penetration of solvent molecules and corrosive chemicals. smolecule.comjiuanchemical.com

Performance: Polymers formulated with NPGDA demonstrate good resistance to a range of substances, including acids, bases, and various organic solvents. eastomat.com This makes them suitable for use in coatings and materials intended for harsh environments. jiuanchemical.com The inherent stability of the neopentyl structure also contributes to resistance against hydrolysis. eastomat.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | NPGDA |

| Propoxylated this compound | NPG2PODA |

| Ethylene (B1197577) glycol dimethacrylate | EGDMA |

| Poly(beta amino ester) | PBAE |

| Isophorone (B1672270) diamine | IPDA |

| Ethylene carbonate | EC |

| Urethane-based acrylates | UA |

| Dipentaerythritol pentaacrylate | |

| 2,4,6-trimethylbenzoyldiphenyl phosphine (B1218219) oxide | |

| 2,4,6-trimethylbenzophenone | |

| 4-methylbenzophenone | |

| oligo(2-hydroxy-2-methyl-1-(4-(-methylvinyl)phenyl)propanone) | |

| Polyester (B1180765) acrylate | |

| Carbon black pigment | |

| Polymeric amide | |

| Aliphatic urethane (B1682113) acrylate | |

| Dipropyleneglycol diacrylate | |

| Trimethylolpropane (B17298) triacrylate | |

| 1,6-hexanediol diacrylate | |

| 2-methyl-1,5-pentanediamine | |

| Monomethyl ether hydroquinone | MEHQ |

| Acrylic acid | |

| Neopentyl glycol | |

| Ethoxylated Bisphenol A Dimethacrylate | EBPDMA |

| Isobornyl Methacrylate (B99206) | IBOMA |

Weathering Resistance, including UV and Moisture Stability

Polymers derived from this compound (NPGDA) are recognized for their good weathering resistance, enabling them to withstand exposure to sunlight, moisture, and temperature variations without significant degradation. ascent-acrylate.com This durability makes them suitable for a variety of outdoor applications, including coatings for automotive parts and building materials. ascent-acrylate.comjiuanchemical.com The inherent stability of NPGDA-based polymers against environmental factors like UV radiation and moisture is a key attribute for developing long-lasting and reliable products. jiuanchemical.comjiuanchemical.com

The robust performance of these polymers is largely attributed to the unique molecular structure of the neopentyl glycol core. ascent-acrylate.comeastomat.com The presence of gem-dimethyl groups (a quaternary carbon atom bonded to two methyl groups and two methylene groups) creates significant steric hindrance. ascent-acrylate.comeastomat.com This steric bulk effectively shields the polymer backbone and the acrylate double bonds from attack by UV light and oxygen, thereby preventing or slowing down degradation pathways. ascent-acrylate.com This structural feature is fundamental to the enhanced stability against heat, light, water, oxidation, and hydrolysis observed in the resulting polymers. eastomat.com

Structure-Property Modeling and Predictive Analytics

The development of advanced polymers increasingly relies on predictive models to accelerate the discovery of new materials with desired characteristics. By establishing relationships between the chemical structure of monomers like this compound and the final properties of the polymer, researchers can move beyond traditional trial-and-error methods. worktribe.comresearchgate.net This data-driven approach uses computational tools and machine learning to forecast material performance, guiding the synthesis of novel polymers with optimized properties. worktribe.comresearchgate.nettandfonline.com

Computational Approaches for Predicting Polymer Performance

Computational modeling, particularly the use of quantitative structure-activity relationships (QSAR), has emerged as a powerful tool for predicting polymer properties. researchgate.netnih.gov QSAR models use calculated molecular descriptors of monomers to predict the biological or physical performance of the resulting polymers. nih.gov This methodology enables a more targeted approach to materials discovery by screening virtual materials before their actual synthesis. researchgate.net

A notable example involves the development of a predictive QSAR for bacterial biofilm formation on acrylate-based polymers. worktribe.comnih.gov In this research, a molecular descriptor parameter called "alpha," which combines the calculated partition coefficient (clogP) and the number of rotatable bonds (nRotB), was used to correlate monomer structure with biofilm resistance. nih.gov The model was validated by synthesizing new monomers predicted to have high efficacy. worktribe.comnih.gov

Within this research framework, neopentyl glycol propoxylate diacrylate (NGPDA), a derivative of NPGDA, was used as a comparative polymer with a high alpha value (α = 2.96). worktribe.comnih.gov The performance of coatings made from NGPDA was tested against other novel polymers to validate the predictive power of the QSAR model. worktribe.comnih.gov This iterative cycle of using computational models to predict performance, followed by targeted synthesis and experimental testing, refines the theoretical models and makes them more powerful predictors for new material discovery. worktribe.comresearchgate.net

Machine Learning Applications in Structure-Property Relationships

Machine learning (ML) algorithms represent a significant advancement in predicting complex, non-linear structure-property relationships in polymer science. tandfonline.comarxiv.org These models can analyze large datasets from experiments to identify intricate patterns and predict the properties of new formulations with high accuracy. tandfonline.com The application of ML is particularly valuable in complex systems like the formulation of resins for vat-photopolymerization 3D printing, where multiple components interact to determine the final properties. tandfonline.com

One study successfully used supervised machine learning algorithms to predict the viscosity and tensile strength of binder formulations for ceramic 3D printing. tandfonline.com The experimental design included a variety of monomers to create a comprehensive dataset, and Propoxylated this compound (PONPGDA) was featured as a key component in the formulations. tandfonline.com

Different ML models were evaluated, with an Artificial Neural Network (ANN) demonstrating superior performance. The ANN model was particularly adept at capturing the complex relationships between the monomer composition and the resulting physical properties. tandfonline.com The study found that including specific spectral features from FTIR analysis, such as the Okoruwa Maximum Saturation Potential (OMSP) area and peak position, as inputs significantly enhanced the predictive accuracy of the models for both viscosity and mechanical strength. tandfonline.com This research showcases the potential of ML to revolutionize the design process for polymer resins, enabling the rapid development of materials with optimized performance characteristics. tandfonline.com The ultimate goal of such models is to create a well-trained latent space where molecules with similar properties are grouped together, facilitating more efficient molecular engineering. arxiv.org

Advanced Applications of Neopentyl Glycol Diacrylate in Polymer Science and Engineering

Neopentyl Glycol Diacrylate in Coatings and Adhesives Research

The distinct properties of NPGDA and its derivatives make them highly suitable for developing advanced coatings and adhesives. Their ability to form robust, crosslinked polymer networks upon curing leads to materials with excellent durability and performance. guidechem.comalibaba.com

High-Performance UV-Curable Coatings

NPGDA is a key ingredient in the formulation of high-performance UV-curable coatings. made-in-china.comascent-acrylate.com These coatings are favored for their rapid curing times, which significantly shorten production cycles, and their low to zero volatile organic compound (VOC) emissions, offering an environmentally conscious alternative to traditional solvent-based systems. eastomat.comascent-acrylate.com

When exposed to UV light in the presence of a photoinitiator, NPGDA's acrylate (B77674) groups undergo rapid polymerization, forming a hard, durable, and crosslinked coating. made-in-china.comascent-acrylate.com This process enhances several key properties of the coating film:

Hardness and Abrasion Resistance: The crosslinked network created by NPGDA provides exceptional surface hardness and resistance to scratching and wear. ascent-acrylate.comresearchgate.net

Chemical Resistance: Cured coatings containing NPGDA exhibit strong resistance to various chemicals, acids, and bases. eastomat.comascent-acrylate.com

Flexibility and Adhesion: The incorporation of NPGDA, particularly its propoxylated form, improves the flexibility of the coating, allowing it to withstand mechanical stress. eastomat.com It also promotes excellent adhesion to a variety of substrates, including plastics, metals, and wood. eastomat.comalibaba.comulprospector.com

Weatherability: The neopentyl group provides steric hindrance that protects the polymer backbone from degradation by UV radiation and oxygen, contributing to good weather resistance. ascent-acrylate.com

Research has shown that coatings formulated with cycloaliphatic diacrylate monomers based on (cis,trans)-1,3/1,4-cyclohexanedimethanol diacrylates (1,3/1,4-CHDMDA) exhibit superior hardness, scratch resistance, and chemical resistance when compared to coatings based on common diacrylates like propoxylated this compound. researchgate.net

Table 1: Properties of UV-Curable Coatings Containing NPGDA

| Property | Benefit of NPGDA Inclusion |

| Cure Speed | Rapid polymerization under UV light reduces processing time. jiuanchemical.com |

| Hardness | Forms a durable, scratch-resistant surface. ascent-acrylate.com |

| Adhesion | Promotes strong bonding to various materials. alibaba.comjiuanchemical.com |

| Chemical Resistance | Enhances resistance to chemicals and solvents. ascent-acrylate.comjiuanchemical.com |

| Flexibility | Improves the ability to withstand bending and impact. eastomat.comjiuanchemical.com |

| Weather Resistance | Provides protection against UV degradation and environmental factors. ascent-acrylate.comjiuanchemical.com |

Advanced Adhesive Formulations

In adhesive formulations, NPGDA functions as a reactive diluent and a crosslinking agent, contributing to the creation of strong and durable bonds. guidechem.com Its low viscosity aids in formulating adhesives with good wetting and penetration characteristics, ensuring intimate contact with the substrates to be bonded. eastomat.com

Upon curing, typically via UV radiation, the acrylate groups of NPGDA form a crosslinked polymer network that provides robust adhesive strength between various materials, including plastics, metals, and glass. made-in-china.com The resulting adhesive bond exhibits good resistance to both chemicals and temperature fluctuations, making it reliable for demanding applications. made-in-china.com The inclusion of NPGDA and its derivatives enhances the flexibility and adhesion of the cured adhesive, allowing it to endure mechanical stress and maintain structural integrity over time. eastomat.com

Surface Functionalization and Wettability Control

NPGDA's ability to be incorporated into polymer networks allows for the modification and functionalization of surfaces. smolecule.com By grafting polymers containing NPGDA onto surfaces like glass or metals, researchers can control surface properties such as wettability and adhesion. smolecule.com

For instance, research has explored the modification of hydroxyapatite (B223615) nanoparticles with myristic acid to create a hydrophobic surface. rsc.org This modification allows the nanoparticles to act as stabilizers in water-in-oil emulsions with NPGDA and 1,4-butanedithiol (B72698), demonstrating how surface properties can be tailored for specific applications. rsc.org The wettability of the nanoparticles is a critical factor in their ability to stabilize these emulsions. rsc.org

This compound in Additive Manufacturing (3D Printing)

NPGDA and its propoxylated derivatives are crucial components in resins developed for additive manufacturing, particularly in vat photopolymerization techniques like stereolithography (SLA) and Digital Light Processing (DLP). jiuanchemical.commade-in-china.comeastomat.com Additive manufacturing builds three-dimensional objects layer by layer from a digital model, and the properties of the photopolymer resin are critical to the success of the process. igmresins.com

Photopolymer Formulations for Vat Photopolymerization

NPGDA's high reactivity contributes to fast curing speeds, which increases manufacturing productivity. eastomat.com It is often blended with other monomers and oligomers to achieve a balance of properties in the final printed part. researchgate.nettandfonline.com For example, studies have investigated the optimization of resin formulations for 3D printing of Si3N4 ceramics, where propoxylated this compound was selected along with other monomers to achieve the desired performance. researchgate.net

Dimensional Stability and Curing Precision in 3D Printed Objects

One of the key challenges in additive manufacturing is ensuring the dimensional stability and accuracy of the printed object. igmresins.com NPGDA contributes significantly to achieving this. Its low shrinkage during polymerization is a crucial benefit. eastomat.com This minimal shrinkage reduces internal stresses and warping in the final cured object, leading to improved dimensional accuracy and mechanical integrity. eastomat.comeastomat.com

The use of NPGDA in photopolymer resins allows for the creation of intricate designs and complex geometries with high precision. eastomat.com The rapid and controlled polymerization enables the precise curing of each layer, which is essential for achieving high resolution and fine features in the 3D printed part. eastomat.com The resulting objects exhibit enhanced mechanical properties, including good flexural strength and hardness. eastomat.com

Development of Specialized Resins with this compound

This compound is instrumental in the formulation of specialized resins with tailored properties. Its role as a cross-linking agent allows for the creation of robust and stable polymer networks. smolecule.com By adjusting the concentration of NPGDA, researchers can control the crosslinking density, thereby influencing material properties such as elasticity, thermal stability, and solvent resistance. smolecule.com

In the realm of 3D printing, NPGDA serves as a reactive diluent in the preparation of phenolic modified acrylates. sigmaaldrich.com Its ability to facilitate rapid UV curing leads to quick gelation, which is crucial for high-resolution printing with excellent layer adhesion. sigmaaldrich.com Furthermore, the incorporation of NPGDA enhances the thermal stability of the printed objects, making them suitable for functional applications. sigmaaldrich.com

Propoxylated this compound (NPG2PODA), a derivative of NPGDA, is another key component in advanced resin formulations. eastomat.com It is particularly valued in UV and electron beam (EB) curing systems due to its low viscosity, rapid cure speeds, and the enhanced flexibility and adhesion it imparts to the cured products. eastomat.comallnex.com These characteristics are highly desirable in the formulation of high-performance coatings for various substrates, including wood, plastics, and metals, where it improves durability, scratch resistance, and chemical resistance. eastomat.com

The development of specialized resins with NPGDA and its derivatives extends to various types, each with specific advantages:

Aliphatic Acrylates: Known for their excellent durability and flexibility, these are widely used in coatings and sealants. alibaba.com

Aromatic Acrylates: These offer outstanding adhesion and hardness, making them suitable for protective coatings for electronics and clear coats in the automotive industry. alibaba.com

Cationic Acrylates: Valued for their unique polymerization mechanism, they are used to create coatings with superior moisture and chemical resistance, particularly in printing inks. alibaba.com

This compound in Biomedical and Dental Applications.jiuanchemical.com

The unique properties of this compound have led to its use in various biomedical and dental applications, where biocompatibility and precise material characteristics are paramount. jiuanchemical.com